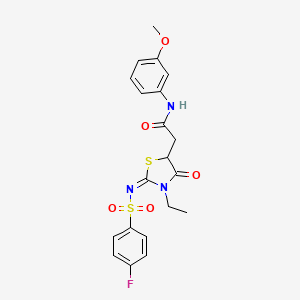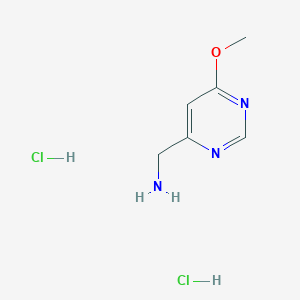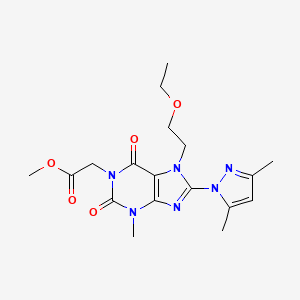
(E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20FN3O5S2 and its molecular weight is 465.51. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-ethyl-2-(((4-fluorophenyl)sulfonyl)imino)-4-oxothiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Research has demonstrated the synthesis of novel acetamide derivatives with significant anti-inflammatory activity. For instance, a study by Sunder and Maleraju (2013) explored the anti-inflammatory properties of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, indicating the therapeutic potential of such compounds in inflammation-related disorders (Sunder & Maleraju, 2013).
Anticancer Activity
A variety of sulfonamide derivatives, including those with thiazolidinone cores, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. Ghorab et al. (2015) reported on compounds exhibiting significant cytotoxicity, highlighting the potential of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Antipsychotic Agents
Compounds featuring thiazolidinone and fluorophenyl groups have been explored for their antipsychotic-like profiles in behavioral animal tests, offering insights into new therapeutic options for psychiatric disorders without the dopamine receptor interaction typical of clinically available antipsychotic agents (Wise et al., 1987).
Crystal Structure Analysis
Studies involving crystal structures of related compounds, such as (oxothiazolidin-2-ylidene)acetamides, provide foundational knowledge for understanding the molecular interactions and stability of potential pharmaceutical agents. Galushchinskiy, Slepukhin, and Obydennov (2017) described the crystal structures of two related compounds, offering insights into their chemical behavior and interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Analytical and Environmental Applications
The synthesis and characterization of fluorine-substituted thiazolidinone derivatives have been explored for their voltammetric and analytical applications, indicating the versatility of such compounds beyond pharmaceutical uses. Makki et al. (2016) discussed the preparation of spiroidalthiazolidin-4-one derivatives of sulfa drugs and their potential in environmental analysis (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).
Propiedades
IUPAC Name |
2-[(2E)-3-ethyl-2-(4-fluorophenyl)sulfonylimino-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S2/c1-3-24-19(26)17(12-18(25)22-14-5-4-6-15(11-14)29-2)30-20(24)23-31(27,28)16-9-7-13(21)8-10-16/h4-11,17H,3,12H2,1-2H3,(H,22,25)/b23-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMPXRVWYKHLIK-BSYVCWPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)C(S/C1=N/S(=O)(=O)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B2717914.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2717915.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2717917.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B2717921.png)


![Methyl 1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2717925.png)
![[(Z)-1-(furan-2-yl)ethylideneamino] N-methylcarbamate](/img/structure/B2717927.png)
![[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2717928.png)
![5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2717929.png)
![2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2717931.png)